3-Bromo-5-ethylbenzaldehyde
Description
Significance as a Key Synthetic Intermediate
The utility of 3-Bromo-5-ethylbenzaldehyde as a synthetic intermediate stems from the distinct reactivity of its functional groups. The aldehyde moiety can undergo nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid or reduction to an alcohol. The bromine atom, on the other hand, is a key player in modern cross-coupling methodologies such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular framework. For instance, the aldehyde can be protected while a cross-coupling reaction is performed at the bromine-bearing carbon, or vice versa. This strategic flexibility is crucial in multi-step syntheses, enabling chemists to build molecular complexity with high precision. While specific, detailed research findings on the direct use of this compound are not extensively documented in publicly available literature, its structural motifs are found in more complex molecules, suggesting its role as a precursor. Its analogues, such as 3-bromo-5-methylbenzaldehyde, are noted for their use as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1289006-53-6 sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C9H9BrO sigmaaldrich.com |
| Molecular Weight | 213.07 g/mol sigmaaldrich.comcapotchem.cn |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
This table is populated with data from available chemical databases and may be subject to updates as more research becomes available.
Contextual Role within Halogenated Benzaldehyde (B42025) Chemistry
Halogenated benzaldehydes are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring are substituted by halogens (fluorine, chlorine, bromine, or iodine). mdpi.comnih.gov This substitution significantly influences the electronic properties and reactivity of the molecule. mdpi.comnih.gov The presence of a halogen atom, an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while directing incoming groups to the ortho and para positions. However, in the case of this compound, the positions are already substituted.
The key contribution of the halogen atom in these compounds is its ability to act as a leaving group in nucleophilic aromatic substitution reactions and, more importantly, as a handle for transition-metal-catalyzed cross-coupling reactions. mt.com This has made halogenated benzaldehydes indispensable tools in the synthesis of a vast array of complex organic molecules, including active pharmaceutical ingredients (APIs), pesticides, dyes, and pigments. mdpi.comnih.gov
The specific positioning of the bromo and ethyl groups in this compound influences the steric and electronic environment around the aldehyde, which can affect its reactivity in certain transformations. The study of various halogenated benzaldehydes helps in understanding structure-activity relationships and designing new synthetic strategies. mdpi.comnih.gov While extensive thermodynamic data for many halogenated benzaldehydes are still scarce, the available information underscores their importance in synthetic chemistry. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-ethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWGNXTRXJGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 5 Ethylbenzaldehyde and Its Congeners
Regioselective Bromination Strategies
The direct bromination of a pre-existing ethylbenzaldehyde precursor is a primary strategy for the synthesis of 3-Bromo-5-ethylbenzaldehyde. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction.
The regiochemical outcome of the electrophilic bromination of 3-ethylbenzaldehyde (B1676439) is governed by the directing effects of the two substituents: the ethyl group and the aldehyde group. The ethyl group is an activating, ortho, para-director, while the aldehyde group is a deactivating, meta-director. Their interplay determines the position of the incoming bromine atom.
In the case of 3-ethylbenzaldehyde, the positions ortho to the ethyl group are positions 2 and 4, and the para position is position 6. The positions meta to the aldehyde group are positions 3 and 5. The position C5 is activated by the ethyl group (para) and directed by the aldehyde group (meta). The bromine atom will, therefore, be directed to the C5 position, which is sterically the most accessible and electronically favored, leading to the formation of this compound.
Table 1: Influence of Substituents on Electrophilic Aromatic Bromination
| Substituent | Type | Directing Effect |
|---|---|---|
| -CH₂CH₃ (Ethyl) | Activating | ortho, para |
| -CHO (Aldehyde) | Deactivating | meta |
To enhance the selectivity and efficiency of bromination reactions, various catalytic systems have been developed. While direct bromination can be achieved with molecular bromine, often in the presence of a Lewis acid catalyst like FeBr₃, modern methods seek to improve control and reduce the environmental impact.
Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. For instance, the use of a directing group can steer the catalyst to a specific C-H bond, enabling highly selective bromination that might be difficult to achieve through conventional electrophilic substitution. While many examples focus on ortho-halogenation, the development of ligands and conditions for meta- and para-selective C-H functionalization is an active area of research.
Mandelic acid has been shown to catalyze a highly regioselective aromatic bromination with N-bromosuccinimide (NBS) under aqueous conditions at room temperature. organic-chemistry.org Computational studies suggest that Lewis basic additives interact with NBS to increase the electropositive character of the bromine atom, facilitating the electrophilic transfer. organic-chemistry.org
Table 2: Representative Catalytic Systems for Aromatic Bromination
| Catalyst/Reagent | Substrate Type | Selectivity | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Substituted Benzaldoximes | ortho | acs.org |
| Mandelic Acid / NBS | Activated Aromatics | High regioselectivity | organic-chemistry.org |
| Elemental Sulfur (S₈) / NBS | Arenes | Good yields | organic-chemistry.org |
| Iodobenzene / m-CPBA | Electron-rich aromatics | Regioselective monobromination | organic-chemistry.org |
Traditional bromination methods often involve the use of hazardous reagents like elemental bromine and chlorinated solvents. Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly protocols.
One approach is the in situ generation of the brominating agent, which avoids the handling and storage of bulk bromine. nih.gov A common method involves the oxidation of bromide salts (e.g., NaBr or KBr) with an oxidant. nih.gov Hydrogen peroxide, in the presence of an acid, is an attractive "green" oxidant as its only byproduct is water. Another sustainable system is the use of a bromide-bromate mixture (e.g., NaBr/NaBrO₃), which generates bromine upon acidification. cambridgescholars.com
The use of continuous flow reactors offers a safer way to handle hazardous reagents like Br₂ by generating and consuming them in situ, minimizing the risk of runaway reactions and exposure. nih.gov Greener solvent choices, such as ionic liquids or water, are also being explored to replace traditional volatile organic compounds. researchgate.net
Table 3: Examples of Sustainable Bromination Methods
| Reagent System | Oxidant | Advantages | Reference |
|---|---|---|---|
| HBr / NaOCl | Sodium hypochlorite | In situ generation of Br₂ in flow | nih.gov |
| KBr / Oxone® | Potassium peroxymonosulfate | Solid, stable reagents | organic-chemistry.org |
| NaBr / H₂O₂ | Hydrogen peroxide | "Green" oxidant, water as byproduct | researchgate.net |
| NaBr / NaBrO₃ | Sodium bromate | Controlled generation of Br₂ with acid | cambridgescholars.com |
Multi-Step Synthesis via Strategic Functional Group Transformations
An alternative to the direct bromination of a pre-substituted benzene (B151609) ring is a multi-step approach where the desired functional groups are introduced sequentially. This strategy often provides better control over the regiochemistry, especially for complex substitution patterns.
Linear Synthesis: A linear synthesis involves the sequential modification of a starting material. A plausible linear synthesis of this compound could start from 3-bromo-5-ethylbenzoic acid. The carboxylic acid group can be converted to the aldehyde through a two-step process: activation to an acid chloride or a Weinreb amide, followed by reduction. The synthesis of substituted benzaldehydes from Weinreb amides using diisobutylaluminium hydride (DIBAL-H) is a well-established method. rug.nlacs.orgnih.govresearchgate.net
Convergent Synthesis: A convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in a later step. For this compound, a convergent approach could involve a cross-coupling reaction. For example, a Grignard or organolithium reagent derived from 1-bromo-3,5-diethylbenzene (B1338236) could be reacted with a suitable formylating agent. Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to introduce the ethyl group onto a 3,5-dibromobenzaldehyde (B114249) precursor, followed by selective removal of one bromine atom.
The choice of the starting material is crucial in a multi-step synthesis. Pre-functionalized precursors, where some of the required substituents are already in place, can significantly shorten the synthetic route.
For this compound, a suitable precursor could be 3,5-dibromobenzaldehyde, where one of the bromine atoms is selectively replaced by an ethyl group via a cross-coupling reaction. Another strategic precursor could be 3-amino-5-bromobenzaldehyde. The amino group can be converted to an ethyl group through a Sandmeyer-type reaction, followed by reduction.
The use of protecting groups is another important pre-functionalization technique. For example, if the aldehyde group is sensitive to certain reaction conditions, it can be protected as an acetal. The protecting group is then removed at a later stage of the synthesis.
The synthesis of functionalized benzaldehydes can also be achieved through a one-pot reduction/cross-coupling procedure from Weinreb amides. rug.nlacs.orgnih.govresearchgate.net This method utilizes a stable aluminum hemiaminal as an intermediate, which protects the latent aldehyde during the subsequent cross-coupling with an organometallic reagent. rug.nlacs.orgnih.govresearchgate.net
Protective Group Chemistry in Aldehyde Synthesis
In the intricate landscape of multi-step organic synthesis, the aldehyde functional group presents a unique challenge due to its high reactivity. libretexts.orgjove.com Aldehydes are susceptible to attack by a wide range of nucleophiles and are sensitive to both acidic and basic conditions. libretexts.orgchemistrysteps.com This reactivity, while useful for many transformations, can interfere with desired reactions on other parts of a complex molecule. libretexts.org To achieve chemoselectivity, chemists employ "protecting groups" to temporarily mask the aldehyde, rendering it inert to specific reaction conditions. jove.comwikipedia.org
The core strategy of functional group protection involves three key stages:
Protection: The interfering functional group is chemically modified by introducing a protecting group. libretexts.org
Transformation: The desired chemical reaction is performed on another part of the molecule.
Deprotection: The protecting group is removed to regenerate the original functional group. libretexts.orgwikipedia.org
For aldehydes, the most common and effective protecting groups are acetals, particularly cyclic acetals formed by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. wikipedia.orgpressbooks.pub Acetals are ideal protecting groups because they are easily formed and, crucially, are stable in neutral to strongly basic and nucleophilic environments. libretexts.orgchemistrysteps.com This stability allows for the use of potent reagents like Grignard reagents or lithium aluminum hydride to modify other functional groups (e.g., esters, ketones) within the molecule without affecting the protected aldehyde. libretexts.orgwikipedia.org Once the desired transformation is complete, the aldehyde can be readily regenerated by simple acid-catalyzed hydrolysis. chemistrysteps.compressbooks.pub
The selective protection of an aldehyde in the presence of a less reactive carbonyl group, like a ketone, is also feasible due to the aldehyde's higher intrinsic reactivity. pressbooks.pub This principle is fundamental in syntheses requiring precise manipulation of polyfunctional molecules.
| Protecting Group | Formation Reagents | Stability Conditions | Deprotection Reagents |
| Cyclic Acetal | Ethylene glycol, Acid catalyst (e.g., TsOH) | Basic, Nucleophilic, Grignard reagents, Hydrides | Aqueous Acid (e.g., HCl, H₂SO₄) |
| Dithioacetal | 1,2-Ethanedithiol or 1,3-Propanedithiol, Lewis acid | Acidic, Basic, Nucleophilic, Oxidizing/Reducing agents | Mercury(II) salts (e.g., HgCl₂), Oxidizing agents |
Emerging Synthetic Methodologies
One-Pot and Cascade Reactions
Modern synthetic chemistry increasingly focuses on efficiency, sustainability, and elegance, principles embodied by one-pot and cascade reactions. A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring within a single reactor without changing conditions or adding new reagents. wikipedia.org One-pot processes are broader, allowing for the sequential addition of reagents to the same flask, but still avoid the laborious and yield-reducing isolation and purification of intermediates. nih.gov
For instance, a two-step, one-pot procedure has been developed for the synthesis of functionalized benzaldehydes. nih.gov This method involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which effectively protects the latent aldehyde. This intermediate can then undergo a subsequent cross-coupling reaction with a strong organometallic nucleophile to introduce various substituents onto the aromatic ring. nih.gov Notably, meta-bromo substituted Weinreb amides are effective substrates under these conditions, providing a direct route to aldehydes like 3-bromo-5-substituted benzaldehydes. nih.gov
Another example is the cascade reaction between aromatic aldehydes, anilines, and benzenediazonium-2-carboxylate to construct substituted 6-aryl-phenanthridines in a single step. nih.gov Such processes demonstrate the power of cascades to rapidly build molecular complexity from simple, readily available starting materials. nih.gov
| Reaction Type | Starting Materials | Key Transformations | Product Class | Reference |
| One-Pot Reduction/Cross-Coupling | Substituted Weinreb Amide, DIBAL-H, Organolithium Reagent | Reduction to hemiaminal, Palladium-catalyzed cross-coupling | Substituted Benzaldehydes | nih.gov |
| Cascade Reaction | Aromatic Aldehyde, Aniline, Benzenediazonium-2-carboxylate | Imine formation, Cycloaddition, Aromatization | 6-Aryl-phenanthridines | nih.gov |
| Cascade Cycloaddition | Nitro-substituted Benzaldehydes, Amines, Alkenes | Azomethine ylide formation, 1,3-Dipolar cycloaddition | Pyrrolidines | acs.org |
Asymmetric Synthesis Leveraging Chiral Catalysis (as applied to bromobenzaldehyde precursors)
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule over the other. researchgate.net A powerful strategy to achieve this is through the use of chiral catalysts, which can be small organic molecules (organocatalysis), transition metal complexes with chiral ligands, or enzymes (biocatalysis). researchgate.netmdpi.com These catalysts create a chiral environment that directs the reaction pathway, favoring the formation of one stereoisomer.
In the context of preparing precursors for complex molecules like substituted bromobenzaldehydes, asymmetric catalysis can be employed to introduce chirality or to perform atroposelective reactions, where rotation around a single bond is restricted, leading to axially chiral molecules. nih.gov
A relevant example is the enantioselective synthesis of axially chiral benzamides through aromatic electrophilic bromination, catalyzed by a bifunctional organocatalyst. nih.gov In this approach, a chiral catalyst bearing both a hydrogen-bond donor (like a urea (B33335) group) and a Lewis basic site (like a tertiary amine) simultaneously activates the substrate and the electrophilic brominating agent. nih.gov This dual activation within a defined chiral pocket directs the bromination to occur enantioselectively, creating a chiral axis. This methodology is applicable to the synthesis of various axially chiral compounds and demonstrates the versatility of organocatalysis in constructing stereochemically complex precursors. nih.gov
| Catalyst Type | Substrate Example | Reaction | Key Feature of Catalysis | Enantiomeric Excess (ee) |
| Bifunctional Organocatalyst | 3-Hydroxybenzamide derivatives | Electrophilic Aromatic Bromination | Cooperative activation of nucleophile and electrophile | Moderate to good |
| Chiral Phosphoric Acid | Indoles, Ketone Hydrates | Friedel-Crafts Alkylation | Brønsted acid catalysis in a chiral environment | High |
| Nickel(II)-Imidazoline Oxazoline Complex | Indoles, Nitroalkenes | Friedel-Crafts Alkylation | Lewis acid catalysis with a chiral ligand | High |
Elucidation of Reactivity and Transformational Chemistry of 3 Bromo 5 Ethylbenzaldehyde
Reactivity at the Aldehyde Moiety
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a variety of nucleophiles. This reactivity is central to numerous classical and advanced organic transformations.
The carbonyl group of 3-Bromo-5-ethylbenzaldehyde readily participates in nucleophilic addition and condensation reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. For instance, in Knoevenagel condensation, the aldehyde can react with active methylene (B1212753) compounds, such as malonic acid derivatives, in the presence of a weak base to yield substituted alkenes. Similarly, the Wittig reaction provides a pathway to synthesize alkenes with high stereo- and regioselectivity by reacting the aldehyde with a phosphorus ylide. nih.gov
Aldol-type condensation reactions, particularly with ketones or other enolizable carbonyl compounds, can also be employed to extend the carbon framework. byjus.com These reactions typically involve the formation of a β-hydroxy aldehyde or ketone, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound. byjus.com
Below is a table of representative condensation reactions involving an aromatic aldehyde as a substrate.
| Reaction Name | Nucleophile/Reagent | Product Type |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl malonate) | α,β-Unsaturated Ester |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | Substituted Alkene |
| Aldol Condensation | Enolate (e.g., from Acetone) | β-Hydroxy Ketone |
| Semicarbazone Formation | Semicarbazide | Semicarbazone |
The aldehyde group of this compound can be readily transformed into other oxidation states.
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-bromo-5-ethylphenyl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they offer less selectivity if other reducible functional groups are present.
Oxidation: Conversely, the aldehyde moiety can be oxidized to a carboxylic acid, yielding 3-bromo-5-ethylbenzoic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like Tollens' reagent (silver nitrate (B79036) in ammonia), which is a classic qualitative test for aldehydes.
The following table summarizes these key transformations.
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
Beyond reduction and oxidation, the aldehyde group serves as a precursor for various other functional groups. For example, reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. The formation of cyanohydrins can be accomplished by treating the aldehyde with a source of cyanide, such as hydrogen cyanide or sodium cyanide. byjus.com Furthermore, the aldehyde can be protected by forming an acetal, a gem-dialkoxy compound, through reaction with an alcohol in the presence of an acid catalyst. learncbse.in This protection strategy is crucial in multistep syntheses where the aldehyde needs to be inert to subsequent reaction conditions before being regenerated by hydrolysis. learncbse.in
| Reaction | Reagent(s) | Resulting Functional Group |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Acetal Formation | Alcohol (e.g., Ethanol) + Acid Catalyst | Acetal |
| Cyanohydrin Formation | Sodium Cyanide (NaCN) + Acid | Cyanohydrin |
Transformations Involving the Aryl Bromide Substituent
The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for molecular construction, and the aryl bromide of this compound is an excellent substrate for these transformations. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl structures. harvard.edu For example, reacting this compound with phenylboronic acid would yield 5-ethyl-[1,1'-biphenyl]-3-carbaldehyde. wikipedia.orgharvard.edu
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. wikipedia.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction of this compound with styrene would produce 3-ethyl-5-styrylbenzaldehyde.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. libretexts.orgorganic-chemistry.org Coupling this compound with phenylacetylene (B144264) would result in 3-ethyl-5-(phenylethynyl)benzaldehyde.
The table below outlines the reactants and expected products for these key cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | 3-Aryl-5-ethylbenzaldehyde |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + PPh₃ + Base (e.g., Et₃N) | 3-Alkenyl-5-ethylbenzaldehyde |
| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 3-Alkynyl-5-ethylbenzaldehyde |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
In the case of this compound, the substituents are not suitably positioned to strongly activate the ring for a classical SNAr reaction. The aldehyde group is an electron-withdrawing group, but it is located meta to the bromine atom. A meta-substituent does not allow for resonance stabilization of the negative charge onto the EWG, making the formation of the Meisenheimer intermediate energetically unfavorable. libretexts.org The ethyl group is a weak electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, this compound is generally unreactive towards traditional SNAr conditions with common nucleophiles.
Metal-Mediated and Organometallic Reactions
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl, vinyl, or alkyl group, depending on the nature of the organoboron reagent. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov This transformation would introduce a substituted vinyl group at the 3-position of the benzaldehyde (B42025) ring. The mechanism typically proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This would result in the formation of a 3-alkynyl-5-ethylbenzaldehyde derivative. The reaction mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst/Base | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl-5-ethylbenzaldehyde |
| Heck Reaction | H₂C=CHR | Pd(OAc)₂ / Et₃N | 3-(Alkenyl)-5-ethylbenzaldehyde |
| Sonogashira Coupling | HC≡CR' | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 3-(Alkynyl)-5-ethylbenzaldehyde |
C-H Functionalization Adjacent to the Aldehyde
Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. In the case of this compound, the aldehyde group can be utilized, often through the formation of a transient directing group, to guide transition metals to the ortho C-H bonds at the C2 and C6 positions.
The aldehyde functionality in this compound can direct the activation of the ortho C(sp²)-H bonds. This is typically achieved by the in situ formation of an imine with a suitable amine, which then acts as a directing group. nih.govacs.orgresearchgate.net Palladium and rhodium are common catalysts for such transformations. The bidentate coordination of the imine nitrogen and another heteroatom from the amine moiety to the metal center facilitates the cyclometalation step, leading to the selective cleavage of the ortho C-H bond. This strategy allows for a variety of functionalizations, including arylation, alkylation, and halogenation at the positions flanking the aldehyde group.
While C(sp²)-H activation is more common for benzaldehydes, strategies for the functionalization of C(sp³)-H bonds on alkyl substituents have also been developed. For this compound, this would involve the activation of the C-H bonds of the ethyl group. Directing groups can be designed to position a metal catalyst in proximity to the ethyl group, enabling functionalization at the benzylic (α) or terminal (β) positions. While less explored for this specific substrate, the principles of directed C(sp³)-H activation could be applied to introduce functionality to the ethyl side chain. nih.govnih.govbeilstein-journals.org
| Functionalization Type | Position | Strategy | Potential Transformation |
|---|---|---|---|
| C(sp²)-H Arylation | C2/C6 | Transient imine directing group with Pd catalyst | Introduction of an aryl group ortho to the aldehyde |
| C(sp²)-H Halogenation | C2/C6 | Transient imine directing group with Pd catalyst | Introduction of Cl, Br, or I ortho to the aldehyde |
| C(sp³)-H Arylation | Ethyl group | Directed C-H activation (hypothetical for this substrate) | Introduction of an aryl group on the ethyl side chain |
Other Distinctive Reactivity Patterns
Beyond cross-coupling and C-H activation, the functional groups on this compound can be modified to participate in other important chemical transformations, such as cycloaddition reactions.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction for the formation of 1,2,3-triazoles. nih.govacs.orgnih.gov To utilize this compound in a CuAAC reaction, it must first be converted into either an azide (B81097) or an alkyne derivative.
The bromo substituent can be transformed into an azide group through nucleophilic aromatic substitution with sodium azide, although this may require activation or copper catalysis. researchgate.net Alternatively, the bromine can be converted to an alkyne via a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. researchgate.net
Photochemical and Radical Induced Reactions of this compound
The reactivity of this compound under photochemical and radical-induced conditions is governed by its two primary functional groups: the aldehyde and the carbon-bromine bond. The aldehyde moiety can undergo characteristic photochemical reactions upon absorption of light, while the aryl bromide site is a precursor for the formation of aryl radicals.
Photochemical Reactions
The photochemistry of benzaldehyde and its derivatives is well-documented and primarily involves the excitation of the carbonyl group. beilstein-journals.org Upon irradiation with ultraviolet (UV) light, this compound is expected to be promoted to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1). beilstein-journals.orgnih.gov The subsequent reactions are largely dictated by the behavior of this excited triplet species.
One of the principal photochemical pathways for aldehydes is the Norrish Type I cleavage . wikipedia.orgchemeurope.com This process involves the homolytic cleavage of the bond between the carbonyl carbon and the aromatic ring (α-scission), generating a 3-bromo-5-ethylbenzoyl radical and a hydrogen atom. wikipedia.orgyoutube.com Alternatively, cleavage of the formyl C-H bond can occur. beilstein-journals.org The resulting radicals are highly reactive and can engage in several secondary reactions, including decarbonylation to form a 3-bromo-5-ethylphenyl radical, or abstracting a hydrogen atom from the solvent or another molecule. chemeurope.com
Another significant photochemical reaction is the Paternò-Büchi reaction , which is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state to form an oxetane (B1205548). wikipedia.orgcambridgescholars.com In the presence of an alkene, the excited triplet state of this compound could react to yield substituted oxetane rings. The regioselectivity and stereoselectivity of this reaction would be influenced by the steric and electronic properties of the reacting alkene. nih.govresearchgate.net
The following table summarizes potential photochemical reactions of this compound based on established principles for substituted benzaldehydes.
| Reaction Type | Reactants | Conditions | Expected Major Products |
| Norrish Type I Cleavage | This compound | UV Irradiation (e.g., 254 nm), Inert Solvent | 3-Bromo-5-ethylbenzoyl radical, Hydrogen atom, 3-Bromo-5-ethylphenyl radical (after decarbonylation) |
| Paternò-Büchi Reaction | This compound, 2-Methylpropene | UV Irradiation, Benzene (B151609) | 2-(3-Bromo-5-ethylphenyl)-4,4-dimethyloxetane |
| Photoreduction | This compound, Isopropanol | UV Irradiation | (3-Bromo-5-ethylphenyl)methanol, Acetone |
Radical Induced Reactions
The carbon-bromine bond in this compound is susceptible to cleavage under radical conditions, leading to the formation of a 3-bromo-5-ethylphenyl radical. This reactive intermediate is central to various synthetic transformations. nih.gov The generation of this aryl radical can be initiated by various means, including photolysis, thermal decomposition of radical initiators, or single-electron transfer (SET) from a photocatalyst or a metal. nih.govycdehongchem.com
Once formed, the 3-bromo-5-ethylphenyl radical can participate in a range of reactions:
Hydrogen Atom Abstraction: The aryl radical can abstract a hydrogen atom from a donor molecule in the reaction medium to yield 1-bromo-3-ethylbenzene.
Addition to Alkenes and Alkynes: The radical can add across the π-system of unsaturated compounds, a key step in arylation reactions.
Cross-Coupling Reactions: In the presence of suitable coupling partners and often a catalyst, the radical can form new carbon-carbon or carbon-heteroatom bonds. For instance, visible-light-induced methods can facilitate the coupling of aryl radicals with various nucleophiles. rsc.orgnih.gov
Research on related aryl bromides has demonstrated their utility in radical-mediated annulation and coupling reactions. rsc.orgdntb.gov.ua For example, a bromine radical can act as a hydrogen atom transfer (HAT) agent to generate other radical species, propagating a radical chain reaction. rsc.org These principles suggest that this compound could serve as a precursor to its corresponding aryl radical for applications in constructing more complex molecular architectures.
The table below outlines representative radical-induced reactions based on the known chemistry of aryl halides.
| Reaction Type | Radical Initiator/Method | Co-reactant | Expected Major Product |
| Reductive Dehalogenation | Tributyltin hydride, AIBN (initiator) | - | 1-Bromo-3-ethylbenzene |
| Heck-type Arylation | Visible light photocatalyst, Amine | Styrene | 1-(3-Bromo-5-ethylphenyl)-2-phenylethene |
| Radical Cyclization | AIBN, Alkene with a tethered radical acceptor | - | Polycyclic aromatic structures |
Applications in Complex Molecule and Functional Material Synthesis
Integral Role in Pharmaceutical and Agrochemical Intermediate Development
3-Bromo-5-ethylbenzaldehyde serves as a key building block in the synthesis of various intermediates targeted for the pharmaceutical and agrochemical industries. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The bromo substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the ethyl group can influence the steric and electronic properties of the final molecule, potentially enhancing its biological activity and selectivity.
Although specific, publicly available research detailing the direct incorporation of this compound into named, commercialized pharmaceutical or agrochemical products is limited, the utility of structurally similar compounds is well-documented. For instance, other brominated benzaldehydes are pivotal intermediates. 3-Bromo-4-fluorobenzaldehyde, for example, is a known precursor in the synthesis of pyrethroid-like insecticides. The synthetic strategies employed for these related compounds often involve the conversion of the aldehyde to other functional groups or using it as an anchor for building more complex molecular scaffolds. It is plausible that this compound could be utilized in similar synthetic pathways to generate novel compounds with potential therapeutic or pesticidal properties.
The following table provides examples of reactions that highlight the synthetic potential of the functional groups present in this compound, based on general chemical principles.
| Reaction Type | Reagents and Conditions | Potential Product |
| Wittig Reaction | Ph3P=CHR', Toluene, reflux | 3-Bromo-5-ethyl-styrene derivative |
| Grignard Reaction | R''MgBr, THF, then H3O+ | 1-(3-Bromo-5-ethylphenyl)-alkanol |
| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O | 3-Aryl-5-ethylbenzaldehyde |
| Oxidation | KMnO4, H2O, heat | 3-Bromo-5-ethylbenzoic acid |
| Reductive Amination | R2NH, NaBH3CN, MeOH | N,N-Dialkyl-(3-bromo-5-ethylbenzyl)amine |
This table represents potential reactions and is for illustrative purposes.
Strategic Use in Total Synthesis of Natural Products and Bioactive Analogues
The structural motifs present in this compound make it a potentially valuable starting material in the total synthesis of natural products and their bioactive analogues. While direct examples of its use in the total synthesis of a specific natural product are not prevalent in the literature, the principles of retrosynthetic analysis suggest its utility. The aldehyde can be a precursor to a carboxylic acid, an alcohol, or an alkene, and the bromo group is a versatile handle for introducing complexity through cross-coupling reactions.
The synthesis of various bioactive compounds relies on the use of substituted benzaldehyde (B42025) derivatives. For example, the synthesis of certain antimicrobial and anticancer agents has been shown to start from halogenated benzaldehydes. These starting materials are elaborated through multi-step sequences to construct the target molecules. The specific substitution pattern of this compound could be strategically employed to control the regioselectivity of subsequent reactions and to introduce desired lipophilic characteristics in the final product, a feature often crucial for bioavailability.
Contributions to Advanced Materials Science
The unique combination of functional groups in this compound also positions it as a promising precursor in the field of materials science for the development of advanced materials with tailored properties.
While specific polymers derived directly from this compound are not extensively reported, the aldehyde functionality is a common reactive group used in polymerization. For example, it can undergo condensation reactions with various nucleophiles to form polymers such as poly(azomethine)s or phenol-formaldehyde type resins. The presence of the bromo and ethyl groups on the aromatic ring would impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and modified electronic characteristics. The bromo group, in particular, could serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.
Benzaldehyde-functionalized ionic liquids are a class of task-specific ionic liquids that can be used as recyclable catalysts or as supports for organic synthesis. researchgate.netresearchgate.net A general approach to synthesizing such ionic liquids involves the quaternization of an N-alkylimidazole with a benzaldehyde derivative containing a suitable leaving group. researchgate.netresearchgate.net Although the direct synthesis of an ionic liquid from this compound has not been specifically described, a plausible synthetic route could involve the initial conversion of the aldehyde to a more reactive derivative or the modification of the ethyl group to incorporate a linker for attachment to the imidazolium (B1220033) core. The resulting ionic liquid would possess a reactive aldehyde group that could be further transformed, making it a versatile platform for various chemical applications. researchgate.netresearchgate.net
The aromatic and functional nature of this compound suggests its potential as a building block for molecules intended for use in optoelectronic and molecular devices. The substituted benzene (B151609) ring can act as a core for the synthesis of conjugated organic molecules with interesting photophysical properties. The aldehyde group can be used to extend the conjugation through reactions like the Knoevenagel or Wittig reactions, while the bromo-substituent allows for the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions. This modular approach could lead to the synthesis of novel dyes, liquid crystals, or components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the molecules are critical to device performance.
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to modern chemical research, offering a balance between accuracy and computational cost. These methods are routinely used to investigate the electronic structure, bonding, and reactivity of organic molecules. For 3-bromo-5-ethylbenzaldehyde, DFT calculations could provide significant insights into its molecular properties.
DFT calculations can be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to various substituted benzaldehydes, showing good correlation with experimental data where available. aip.org For instance, in a study on 2-amino-5-bromobenzaldehyde, DFT calculations were used to predict bond lengths and angles with a high degree of accuracy. aip.org
The electronic properties of this compound, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are valuable for identifying electron-rich and electron-poor regions of the molecule, which in turn helps in predicting sites susceptible to electrophilic and nucleophilic attack. In studies of other bromo-substituted benzaldehydes, MEP maps have been effectively used to understand charge distribution. nih.gov
To illustrate the type of data obtained from these calculations, the following table presents hypothetical optimized geometric parameters for this compound, based on typical values for substituted benzenes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-CHO | 1.48 Å | |
| C=O | 1.22 Å | |
| Bond Angle | C-C-Br | 119 - 121° |
| C-C-CHO | 120 - 122° | |
| Dihedral Angle | C-C-C-C (ring) | ~0° |
| C-C-C=O | Variable (planar preferred) |
Note: The data in this table is illustrative and not based on actual experimental or calculated results for this compound.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
For this compound, the distribution of the HOMO would likely be concentrated on the aromatic ring, particularly at the positions ortho and para to the electron-donating ethyl group, which are also influenced by the electron-withdrawing bromo and aldehyde groups. The LUMO is typically centered on the electron-withdrawing portions of the molecule, such as the benzaldehyde (B42025) moiety. Analysis of the FMOs can help in rationalizing the regioselectivity of reactions such as electrophilic aromatic substitution. nih.govrsc.org
The following table provides an example of the kind of data that can be obtained from an FMO analysis of a substituted benzaldehyde. aip.org
| Parameter | Description | Hypothetical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.
Prediction of Regioselectivity and Stereoselectivity in Reactions
Computational methods are increasingly used to predict the outcome of chemical reactions. For electrophilic aromatic substitution reactions involving this compound, computational models can predict the most likely site of substitution. The aldehyde group is a deactivating meta-director, the bromo group is a deactivating ortho-, para-director, and the ethyl group is an activating ortho-, para-director. The interplay of these directing effects determines the final regioselectivity.
Methods like the RegioSQM model, which calculates the proton affinities of aromatic carbons, have been shown to be effective in predicting the regioselectivity of electrophilic aromatic substitution reactions. nih.gov By calculating the energies of the possible intermediates (sigma complexes) formed during the reaction, the most favorable reaction pathway and thus the major product can be determined. nih.gov Visual inspection of the HOMO can also provide a qualitative prediction of regioselectivity. nih.govrsc.org
Mechanistic Insights through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, transition states, intermediates, and products. For reactions involving this compound, such as nucleophilic additions to the carbonyl group or cross-coupling reactions at the bromo-substituted position, DFT calculations can be used to model the reaction pathways.
These studies can provide detailed information about the geometry of transition states and the activation energies for different steps, which helps in understanding the factors that control the reaction rate and selectivity. For instance, computational studies on related benzaldehydes have been used to understand the mechanisms of cycloaddition reactions and the role of catalysts. acs.org
Conformational Analysis and Molecular Dynamics Simulations
For molecules with flexible substituents, such as the ethyl group in this compound, conformational analysis is important to identify the most stable spatial arrangements of the atoms. Computational methods can be used to calculate the energy of the molecule as a function of the rotation around single bonds. For example, the orientation of the ethyl group relative to the benzene (B151609) ring can be investigated to find the lowest energy conformer. rsc.org
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. While less common for small molecules like this compound in isolation, MD simulations are invaluable for studying the behavior of the molecule in a solvent or interacting with a biological target, providing information on intermolecular interactions and conformational flexibility in a more complex environment. nih.gov
Future Research Trajectories and Innovations
Development of Green and Sustainable Chemical Processes
The future synthesis of 3-Bromo-5-ethylbenzaldehyde is expected to be heavily influenced by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Current synthetic routes often rely on traditional bromination and oxidation reactions, which can involve hazardous reagents and produce significant waste streams. Future research is likely to focus on the development of more eco-friendly alternatives.
One promising avenue is the use of one-pot synthesis strategies, which can reduce reaction times and avoid the purification of intermediates, thereby increasing chemical yield and minimizing solvent use. rsc.org Multicomponent reactions (MCRs) represent another green approach, where three or more substrates react in a single step to form a product that contains all or most of the atoms of the starting materials, leading to high atom economy. rsc.org
The replacement of hazardous solvents with more benign alternatives is a key aspect of green chemistry. Research into solvent-free reaction conditions or the use of water and ionic liquids as green media is an active area of investigation for the synthesis of benzimidazole derivatives from aldehydes, a potential application for this compound.
Table 1: Potential Green Chemistry Approaches for this compound Synthesis
| Approach | Description | Potential Benefits |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent waste, shorter reaction times, and increased efficiency. rsc.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single reaction vessel to form the final product. | High atom economy, reduced waste, and simplified purification. rsc.org |
| Catalytic Halogenation | Use of solid acid catalysts or photochemistry for bromination instead of stoichiometric bromine. | Reduced use of hazardous reagents and milder reaction conditions. |
| Alternative Solvents | Employing water, ionic liquids, or deep eutectic solvents as reaction media. | Reduced environmental impact and improved safety. |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive chemical reactions. | Solvent-free conditions and potentially faster reaction rates. rsc.org |
Exploration of Bio-Inspired Catalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Future research will likely explore the use of enzymes for the synthesis and modification of this compound.
Enzymatic halogenation, for instance, provides a highly regioselective method for introducing halogen atoms onto aromatic rings under mild conditions. researchgate.netnih.gov Flavin-dependent halogenases are a class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds and could potentially be engineered to produce this compound or related compounds. researchgate.netresearchgate.net This approach would use simple halide salts as the halogen source, water, oxygen, and a cofactor, significantly reducing the environmental impact compared to traditional bromination methods. researchgate.net
Furthermore, other enzymatic transformations, such as oxidation and reduction reactions, could be employed to modify the aldehyde or ethyl groups of the molecule, leading to a diverse range of derivatives with potentially useful properties. The use of whole-cell biocatalysts and engineered microorganisms is a growing area of interest for the production of aldehydes.
Integration into Automated Synthesis Platforms
The synthesis and screening of new chemical compounds are being revolutionized by the integration of robotics and artificial intelligence. semanticscholar.orgeurekalert.org Automated synthesis platforms can perform chemical reactions with high precision and throughput, accelerating the discovery of new molecules and the optimization of reaction conditions. medicalexpo.comresearchgate.netnih.gov
This compound, as a versatile building block, is well-suited for incorporation into these automated workflows. Robotic systems can be programmed to perform a variety of chemical transformations on the this compound scaffold, such as nucleophilic additions to the aldehyde group or cross-coupling reactions at the bromine-substituted position. smolecule.com This would enable the rapid generation of libraries of new compounds for screening in drug discovery and materials science.
These platforms often utilize flow chemistry, where reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters and facilitating scale-up. semanticscholar.org The integration of online analytical techniques allows for real-time monitoring and optimization of reactions, further enhancing the efficiency of the synthesis process.
Table 2: Potential Applications of Automated Synthesis for this compound
| Application | Description | Advantages |
| High-Throughput Screening | Rapid synthesis of a large library of derivatives for biological or material screening. | Accelerated discovery of new functional molecules. |
| Reaction Optimization | Automated variation of reaction parameters (temperature, concentration, catalyst) to find optimal conditions. | Improved yields and reduced development time. |
| On-Demand Synthesis | Production of specific quantities of this compound or its derivatives as needed. | Reduced waste and storage requirements. |
| Combinatorial Chemistry | Automated assembly of molecular building blocks to create novel complex molecules. nih.gov | Access to a wider range of chemical diversity. |
Computational Design and Rational Discovery of New Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools for predicting the properties and reactivity of molecules, guiding the design of new experiments, and accelerating the discovery of novel chemical transformations. For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules.
Density Functional Theory (DFT) calculations can be used to study the molecule's geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govscielo.br This information can help to predict the most likely sites for electrophilic and nucleophilic attack and to understand the molecule's reactivity in different chemical reactions.
Molecular electrostatic potential (MEP) maps can visualize the charge distribution within the molecule, identifying regions that are electron-rich or electron-poor, which is crucial for predicting intermolecular interactions. nih.gov Furthermore, computational tools can be used to design new catalysts for the synthesis of this compound and to explore its potential as a ligand for metal complexes or as an inhibitor of biological targets.
Expansion into Emerging Fields of Chemical Biology and Nanoscience
The unique combination of a reactive aldehyde group and a bromine atom makes this compound a promising candidate for applications in the emerging fields of chemical biology and nanoscience.
In chemical biology, the aldehyde group can be used for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. This could be used to develop new probes for studying biological processes or for the targeted delivery of drugs. A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage, suggesting potential applications for bromo-substituted benzaldehydes in dermatology and cosmetics. nih.gov
In nanoscience, this compound could be used as a molecular linker to functionalize the surface of nanoparticles. The aromatic ring can interact with the surface of materials like graphene or carbon nanotubes, while the aldehyde group and bromine atom provide handles for further chemical modification. This could lead to the development of new nanomaterials with tailored properties for applications in catalysis, sensing, and electronics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Bromo-5-ethylbenzaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The compound can be synthesized via bromination of 5-ethylbenzaldehyde using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C). Reaction optimization should consider stoichiometry, temperature, and catalysts (e.g., Lewis acids like FeCl₃). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) and verified by HPLC or GC-MS .
Q. How can the structural conformation of this compound be characterized, and what analytical techniques are most reliable?
- Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for determining bond angles (e.g., the aldehyde group’s dihedral angle relative to the benzene ring) and verifying stereochemistry. Complementary techniques include NMR (¹H/¹³C for substituent positions) and FT-IR for functional group identification (C=O stretch at ~1700 cm⁻¹). Mass spectrometry confirms molecular weight (MW: 213.06 g/mol) .
Q. What are the key intermediates derived from this compound in heterocyclic synthesis?
- Methodological Answer: The bromo and aldehyde groups enable diverse reactivity. For example, Suzuki-Miyaura coupling with aryl boronic acids forms biaryl aldehydes, while condensation with hydrazines yields Schiff bases. These intermediates are precursors for benzoxazines, pyridines, or oxadiazoles, depending on reaction partners (e.g., hydroxylamine for oxadiazole rings) .
Advanced Research Questions
Q. How do steric and electronic effects of the ethyl and bromo substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The ethyl group’s steric bulk may slow oxidative addition in palladium-catalyzed couplings, requiring bulky ligands (e.g., XPhos) to enhance efficiency. The electron-withdrawing bromo substituent activates the ring for nucleophilic aromatic substitution but may deactivate it toward electrophilic reactions. Computational studies (DFT) can model charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?
- Methodological Answer: Discrepancies may arise from solvent polarity, catalyst loading, or competing side reactions. Systematic studies using Design of Experiments (DoE) can isolate variables. For example, chiral phosphine ligands (e.g., BINAP) in THF may improve enantioselectivity compared to DMF. Validation via circular dichroism (CD) or chiral HPLC ensures reproducibility .
Q. How can computational modeling predict the metabolic pathways of this compound in biochemical studies?
- Methodological Answer: Density Functional Theory (DFT) simulations predict oxidative metabolism (e.g., aldehyde dehydrogenase interactions). Molecular docking with enzymes like CYP450 identifies potential binding sites. Experimental validation via LC-MS/MS tracks metabolites in vitro (e.g., hepatocyte assays), focusing on debromination or ethyl group oxidation products .
Methodological Considerations
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer: Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) to prevent aldehyde oxidation. Store the compound at 2–8°C in amber vials to avoid photodegradation. Safety protocols include fume hoods, nitrile gloves, and emergency neutralization (e.g., sodium bicarbonate for spills) .
Q. How can researchers validate the purity of this compound for reproducible pharmacological assays?
- Methodological Answer: Combine orthogonal techniques:
- HPLC : C18 column, acetonitrile/water gradient (≥95% purity threshold).
- Elemental Analysis : Match calculated vs. observed C/H/Br/O percentages.
- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition above 150°C .
Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
- Methodological Answer: Variations may stem from polymorphic forms or impurities. Recrystallization solvents (e.g., ethanol vs. hexane) influence crystal packing. Differential Scanning Calorimetry (DSC) can identify polymorphs, while XRD confirms lattice structures. Reporting solvent systems and heating rates ensures comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
